molecular formula C25H28N2O4 B2986240 (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one CAS No. 1164516-28-2

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

Cat. No.: B2986240
CAS No.: 1164516-28-2
M. Wt: 420.509
InChI Key: ALUXUFNOYQUZDH-JMESJSMXSA-N
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Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Allylidene Group: The (E)-3-(2-methoxyphenyl)allylidene group is introduced via a condensation reaction, often using a Wittig or Horner-Wadsworth-Emmons reagent.

    Attachment of the Piperazine Moiety: The 4-ethylpiperazine group is attached through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile attacking a suitable electrophilic carbon on the benzofuran core.

    Hydroxylation: The hydroxyl group at the 6-position is typically introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The allylidene group can be reduced to form a saturated alkyl chain.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, potentially allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. Its structure suggests potential binding affinity to certain biological targets.

Medicine

Medically, (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety might enhance its binding affinity to certain biological targets, while the benzofuran core could interact with hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-7-((4-methylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one
  • (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(4-methoxyphenyl)allylidene)benzofuran-3(2H)-one

Uniqueness

The unique combination of functional groups in (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one provides distinct chemical reactivity and biological activity profiles compared to its analogs. The presence of the 4-ethylpiperazine moiety, in particular, may confer enhanced pharmacokinetic properties, such as improved solubility and bioavailability.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-3-26-13-15-27(16-14-26)17-20-21(28)12-11-19-24(29)23(31-25(19)20)10-6-8-18-7-4-5-9-22(18)30-2/h4-12,28H,3,13-17H2,1-2H3/b8-6+,23-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUXUFNOYQUZDH-JMESJSMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC=CC4=CC=CC=C4OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C=C\C4=CC=CC=C4OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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